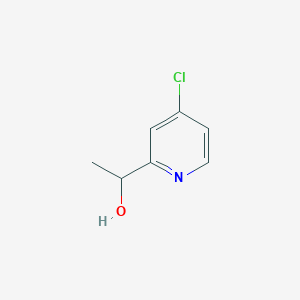![molecular formula C13H11Cl2NO2 B2657901 2-chloro-N-{[5-(4-chlorophenyl)-2-furyl]methyl}acetamide CAS No. 851814-17-0](/img/structure/B2657901.png)
2-chloro-N-{[5-(4-chlorophenyl)-2-furyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chlorinated organic compound. Chlorinated organic compounds are a large family of chemicals that contain chlorine atoms bonded to carbon atoms . They are used in a wide range of applications, including as solvents, refrigerants, and in the production of plastics .
Synthesis Analysis
While the specific synthesis process for this compound is not available, a similar compound, 2-Chloro-N-phenylacetamide, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can provide information about the types of atoms in the molecule and their connectivity .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and molecular weight can be determined through various experimental methods .Scientific Research Applications
Anticancer Properties
The compound has been synthesized and screened for its cytotoxicity on PANC-1, HepG2 and MCF7 cell lines . Among the synthesized compounds, the compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide is highly cytotoxic on PANC-1 and HepG2 cell lines having IC50 of 4.6μM and 2.2μM respectively .
Organic Synthesis
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Although “2-chloro-N-{[5-(4-chlorophenyl)-2-furyl]methyl}acetamide” is not an indole derivative, it shares structural similarities with indole derivatives, suggesting potential for similar applications.
Antiviral Activity
Indole derivatives have shown antiviral activity . Given the structural similarities between “2-chloro-N-{[5-(4-chlorophenyl)-2-furyl]methyl}acetamide” and indole derivatives, it’s possible that this compound could also have antiviral properties.
Anti-Inflammatory Activity
Indole derivatives have demonstrated anti-inflammatory activity . This suggests that “2-chloro-N-{[5-(4-chlorophenyl)-2-furyl]methyl}acetamide” could potentially be used in the development of new anti-inflammatory drugs.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that “2-chloro-N-{[5-(4-chlorophenyl)-2-furyl]methyl}acetamide” could potentially be used in the development of new antioxidant drugs.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[[5-(4-chlorophenyl)furan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-7-13(17)16-8-11-5-6-12(18-11)9-1-3-10(15)4-2-9/h1-6H,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUTVEFDOQYMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2657819.png)

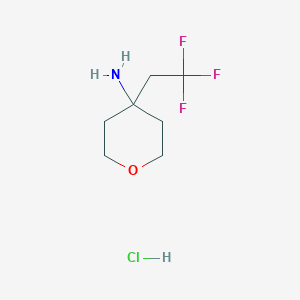
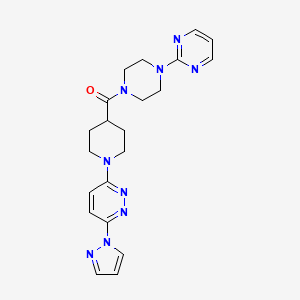
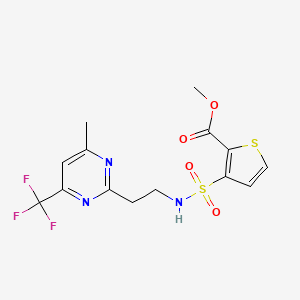
![N-cyclopentyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2657827.png)
![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)
![4-[1-(2-Cyclopropylpyridine-4-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2657829.png)
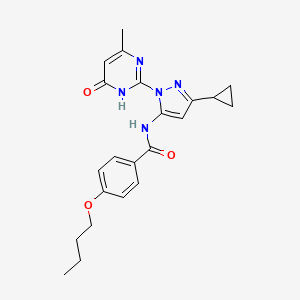
![Bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride](/img/structure/B2657835.png)
![1-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2657836.png)
![1-(3,4-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2657837.png)

